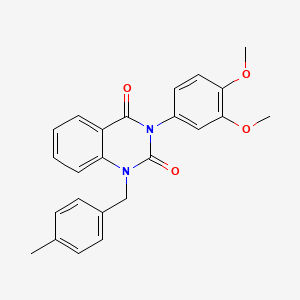

3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-16-8-10-17(11-9-16)15-25-20-7-5-4-6-19(20)23(27)26(24(25)28)18-12-13-21(29-2)22(14-18)30-3/h4-14H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICUBJUXHBOZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, supported by case studies and research findings.

- Molecular Formula : C24H22N2O4

- Molecular Weight : 402.4 g/mol

- CAS Number : 899922-43-1

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The findings showed that certain derivatives displayed moderate to strong antibacterial activity:

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Bacterial Strain |

|---|---|---|---|

| Compound 13 | 9 | 65 | Escherichia coli |

| Compound 15 | 10–12 | 75–80 | Staphylococcus aureus |

| Compound 14a | 12 | 70 | Staphylococcus aureus |

| Compound 14b | 13 | 75 | Candida albicans |

Compound 13 was particularly notable for its effectiveness against E. coli and C. albicans, surpassing the efficacy of standard antibiotics like ampicillin .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. A comprehensive study tested multiple derivatives against a panel of human tumor cell lines. The results indicated that several compounds significantly inhibited cell growth:

| Compound ID | Average logGI50 |

|---|---|

| Compound 60 | -6.1 |

| Compound 65 | -6.13 |

| Compound 69 | -6.44 |

These compounds demonstrated potent anticancer activity, with structure-activity relationship (SAR) analyses revealing that specific substitutions enhanced efficacy .

Case Study 1: Antimicrobial Efficacy

In a comparative study of quinazoline derivatives, researchers synthesized a series of compounds and tested their antimicrobial activity against various pathogens. Among them, compound 13 showed a significant inhibition zone of 15 mm against E. coli, indicating its potential as an effective antibacterial agent .

Case Study 2: Cancer Cell Line Testing

A detailed investigation into the anticancer effects of quinazoline-2,4(1H,3H)-diones revealed that certain derivatives exhibited logGI50 values indicative of strong antiproliferative effects across multiple cancer cell lines. The most active compounds were identified as having specific substituents that enhanced their biological activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., chloro in ) reduce solubility but may enhance target binding via halogen bonding.

- Electron-donating groups (e.g., methoxy in the target compound) improve solubility and metabolic stability .

- Bulky substituents (e.g., 4-methylbenzyl in the target compound) may enhance selectivity for hydrophobic binding pockets .

Biological Activity: Triazole- and oxadiazole-containing derivatives () show enhanced antimicrobial or anticancer activity due to heterocyclic pharmacophores.

Research Findings and Pharmacokinetic Insights

Antiproliferative Activity

- In silico Predictions : SwissADME analysis of 3-substituted quinazoline-2,4-diones indicates that the target compound’s methoxy and methylbenzyl groups confer favorable LogP (2.8–3.2) and topological polar surface area (TPSA: 85–90 Ų), suggesting moderate blood-brain barrier permeability and oral bioavailability .

- Comparative Potency : Derivatives with para-substituted aromatic groups (e.g., 4-chloro or 4-methyl) exhibit IC₅₀ values of 5–20 μM in HeLa and MCF-7 cell lines, whereas triazole-containing analogs show higher potency (IC₅₀: 1–5 μM) .

Q & A

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of anthranilic acid derivatives with isocyanates or carbamates. For example, ZnO nanoparticles supported on dendritic fibrous nanosilica (DFNS) have been shown to catalyze quinazoline-2,4-dione formation efficiently under mild conditions (70–80°C, 6–8 hours), achieving yields >85% (Table 2 in ). Traditional methods using phosgene or chlorosulfonyl isocyanate require harsh conditions (refluxing xylene, 12+ hours) and result in lower yields (50–60%) due to side reactions . Optimization of solvent polarity (e.g., DMF vs. ethanol) and catalyst loading (5–10 wt% ZnO/DFNS) significantly impacts regioselectivity and purity.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

Key techniques include:

- NMR : - and -NMR to verify substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring and methylbenzyl at N1).

- X-ray crystallography : Resolves stereochemical ambiguities. For analogs, monoclinic crystal systems (e.g., C2/c space group, β = 93.2°, a = 28.0041 Å) are common .

- HPLC-MS : Quantifies purity (>98% for pharmacological studies) and detects byproducts like uncyclized intermediates .

Q. What preliminary biological activities have been reported for quinazoline-2,4-dione derivatives, and how are these assays designed?

Derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activity. For example:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution (concentration range: 1–256 µg/mL) .

- Anti-inflammatory activity : Inhibition of COX-2 in LPS-stimulated macrophages (IC values compared to celecoxib) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 3,4-dimethoxyphenyl vs. 4-fluorophenyl) modulate biological activity?

The 3,4-dimethoxy groups enhance electron-donating capacity, improving binding to targets like dihydroorotate dehydrogenase (DHODH) in antiviral studies. For instance, replacing 4-fluorophenyl (LogP = 2.4) with 3,4-dimethoxyphenyl (LogP = 3.1) increases lipophilicity, enhancing cell membrane permeability but potentially reducing aqueous solubility . Steric effects from the 4-methylbenzyl group may restrict rotation, stabilizing interactions with hydrophobic enzyme pockets (e.g., FEN-1 endonuclease inhibition in cancer therapy ).

Q. What contradictions exist in reported biological data, and how can experimental design explain these discrepancies?

Discrepancies in IC values for DHODH inhibition (e.g., 0.5 µM vs. 2.1 µM) arise from:

- Assay conditions : Varying ATP concentrations (1 mM vs. 100 µM) in enzymatic assays .

- Cell lines : Primary human lymphocytes vs. transformed HEK293 cells, differing in DHODH expression levels . Rigorous controls for cell viability (MTT assay) and enzyme source standardization are critical for reproducibility.

Q. Can greener synthetic methods, such as CO2_22 utilization, replace traditional phosgene-based routes?

Emerging strategies use CO as a carbonyl source in cyclization reactions. For example, reacting 2-aminobenzamide derivatives with CO under 10 atm pressure and 80°C with DBU as a catalyst achieves 70–75% yield, avoiding toxic phosgene . Challenges include scalability and regioselectivity for bulky substituents (e.g., 4-methylbenzyl), which may require tailored ionic liquid solvents .

Q. How are computational methods (e.g., molecular docking) applied to predict the compound’s mechanism of action?

Docking studies with AutoDock Vina or Schrödinger Suite analyze binding to targets like FEN-1 endonuclease. For a 3-hydroxyquinazoline-2,4-dione analog, glide scores of −9.2 kcal/mol indicate strong interactions with the Mg-binding site, validated by mutagenesis (K = 120 nM) . MD simulations (100 ns) further assess stability of hydrogen bonds with Asp152 and Asn154 residues .

Methodological Considerations

Q. What strategies mitigate byproduct formation during N-alkylation of quinazoline-2,4-dione cores?

- Protecting groups : Use of Boc or benzyl groups to prevent over-alkylation at reactive NH sites .

- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) improves selectivity for mono-alkylation (yield: 80–85%) .

Q. How are stability and storage conditions optimized for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.